molecular formula C23H38O5 B10828642 Cergem

Cergem

Cat. No.: B10828642
M. Wt: 394.5 g/mol
InChI Key: KYBOHGVERHWSSV-WUZYGKFZSA-N
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Description

Cergem, also known as gemeprost, is a synthetic prostaglandin E1 (PGE1) analog. It is primarily used for cervical dilation and, in combination with mifepristone, for the termination of pregnancy. This compound is available in the form of vaginal suppositories and is known for its potent uterine contraction-stimulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cergem involves the modification of the prostaglandin E1 structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and isomerization processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Cergem undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted analogs with modified ester groups .

Scientific Research Applications

Cergem has a wide range of scientific research applications:

Mechanism of Action

Cergem exerts its effects by binding to prostaglandin E2 and E3 receptors as an agonist. This binding stimulates myometrial contractions and causes cervical ripening and relaxation. The molecular targets include the prostaglandin E2 receptor EP3 and EP2 subtypes, which mediate the contraction and dilation effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cergem

This compound is unique due to its specific structural modifications, which enhance its stability and potency compared to other prostaglandin analogs. Its ability to be used in combination with mifepristone for effective pregnancy termination also sets it apart from other similar compounds .

Properties

Molecular Formula

C23H38O5

Molecular Weight

394.5 g/mol

IUPAC Name

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate

InChI

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21+/m1/s1

InChI Key

KYBOHGVERHWSSV-WUZYGKFZSA-N

Isomeric SMILES

CCCCC(C)(C)[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O

Origin of Product

United States

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